molecular formula C24H21N3O3S3 B2617633 2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-56-1

2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2617633
CAS No.: 403843-56-1
M. Wt: 495.63
InChI Key: VMICWTBYGBKWJX-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound. It is used in various scientific research applications, particularly in the fields of chemistry and biology due to its complex structure and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step organic synthesis process. One common route involves the following steps:

  • Preparation of benzo[d]thiazol-2-ylthio compound by reacting benzothiazole with thiols.

  • Synthesis of the ethanone moiety by introducing an acetyl group.

  • Coupling the two fragments through a condensation reaction under controlled conditions, often using catalysts to improve yield.

Industrial Production Methods

Industrial synthesis of this compound usually involves optimizing the above methods to ensure scalability and cost-effectiveness. This might include using continuous flow reactors and optimizing reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide.

  • Reduction: : Reduced by hydrogenation.

  • Substitution: : Undergoes nucleophilic substitution, particularly at the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids.

  • Reduction: : Catalysts like Pd/C in hydrogenation reactions.

  • Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

  • Oxidation: : Oxidized derivatives with modifications at sulfur atoms.

  • Reduction: : Reduced forms with hydrogen atoms added to unsaturated sites.

  • Substitution: : Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is primarily used in:

  • Chemistry: : As a building block in the synthesis of complex molecules.

  • Biology: : Studying enzyme inhibition.

  • Medicine: : Investigating its potential as an anticancer agent.

  • Industry: : Development of new materials with specific properties.

Mechanism of Action

This compound exerts its effects through:

  • Enzyme Inhibition: : By binding to the active site of specific enzymes, it can inhibit their activity.

  • Molecular Targets: : Typically targets enzymes involved in metabolic pathways.

  • Pathways Involved: : Disruption of these pathways can lead to cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Compared to other similar compounds, this one stands out due to:

  • Unique Structure: : The combination of benzothiazole, pyrazole, and ethanone moieties.

  • Increased Activity: : Higher potency in biological assays.

  • Stability: : More stable under various conditions.

List of Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)-1-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(thiophen-2-ylthio)ethanone

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S3/c1-29-19-9-5-7-15(23(19)30-2)18-13-17(20-11-6-12-31-20)26-27(18)22(28)14-32-24-25-16-8-3-4-10-21(16)33-24/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMICWTBYGBKWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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